Uridine, 5-(1-propynyl)- is a nucleoside analog derived from uridine, where a propynyl group is substituted at the 5-position of the uracil base. This compound is of interest due to its potential applications in molecular biology and medicinal chemistry, particularly in the development of oligonucleotides with enhanced properties for therapeutic use.
The compound can be synthesized through various chemical methods, primarily involving the alkylation of uridine. It is often utilized in research settings to investigate its effects on RNA stability and interactions.
Uridine, 5-(1-propynyl)- falls under the classification of nucleoside analogs, specifically modified pyrimidines. It is closely related to other modified uridines that are used to enhance the properties of oligonucleotides.
The synthesis of Uridine, 5-(1-propynyl)- typically involves alkylation reactions where uridine is treated with a suitable alkylating agent, such as propyne or derivatives thereof. The process can be executed under controlled conditions to ensure high yields and purity.
Uridine, 5-(1-propynyl)- consists of a ribose sugar linked to a modified uracil base with a propynyl group at the 5-position. The molecular formula is C12H15N2O6.
The presence of the propynyl group introduces steric bulk which can influence interactions with nucleic acids.
Uridine, 5-(1-propynyl)- can participate in various chemical reactions typical of nucleosides, including:
The reactivity of the propynyl group can lead to additional modifications or coupling reactions that enhance the stability or functionality of oligonucleotides containing this nucleoside.
The mechanism by which Uridine, 5-(1-propynyl)- exerts its effects primarily revolves around its incorporation into RNA molecules. The propynyl substitution can stabilize RNA duplexes by enhancing stacking interactions and reducing susceptibility to nuclease degradation.
Studies indicate that oligonucleotides containing Uridine, 5-(1-propynyl)- exhibit improved thermal stability and binding affinity compared to unmodified counterparts, making them valuable in therapeutic applications.
Relevant analyses include UV-visible spectroscopy and nuclear magnetic resonance spectroscopy for structural confirmation.
Uridine, 5-(1-propynyl)- has several scientific uses:
This compound exemplifies how small modifications to nucleoside structures can lead to significant enhancements in their biological functions and applications.
Synthetic Evolution and Molecular Design:Uridine, 5-(1-propynyl)- (5-propynyluridine) emerged in the early 1990s as a strategic innovation to overcome limitations in oligonucleotide therapeutics. Initial work by Froehler et al. (1993) demonstrated that introducing a propynyl group (–C≡C–CH3) at the C5 position of uridine significantly enhanced base stacking and hydrophobic interactions within nucleic acid duplexes [1] [4]. This modification arose from prior observations that C5-methylation improved duplex stability but offered suboptimal hydrophobicity. The propynyl group’s linear geometry and electron-rich triple bond optimized van der Waals contacts with adjacent bases, leading to stronger target binding than methylated analogs [8]. Concurrently, sugar modifications like 2′-O-allylation were integrated to further stabilize oligonucleotides against nucleases and improve RNA affinity [1] [4].
Table 1: Key Modifications in 5-Propynyluridine-Based Nucleosides
| Modification Type | Chemical Group | Primary Function | Synthetic Approach |
|---|---|---|---|
| Base (C5 position) | 1-Propynyl | Enhances base stacking & hydrophobicity | Sonogashira coupling of 5-iodouridine [2] |
| Sugar (2′ position) | O-Allyl | Increases nuclease resistance & RNA affinity | Appel reaction/epoxidation [1] |
| Combined modification | 4′-C-α-aminoethoxy-2′-O-methyl | Balances affinity and RNase H recruitment | Lewis acid-mediated epoxide opening [2] |
Thermodynamic Impact and Early Applications:The immediate effect of 5-propynyluridine incorporation was a marked increase in thermal stability (Tm) of oligonucleotide duplexes. Studies showed a consistent +1.5–2.0°C Tm boost per modification when paired with RNA, attributable to reduced solvation entropy and enhanced stacking interactions [6] [8]. For example, oligonucleotides with 5-(1-propynyl)-2′-O-allyl-uridine (paU) exhibited a +1.7°C per residue rise in Tm relative to unmodified strands [1]. This stability was pivotal for early antisense designs, which struggled with weak target binding. By 1996, phosphorothioate-backbone oligonucleotides incorporating C5-propyne pyrimidines became foundational tools for gene silencing, enabling robust in vitro inhibition at nanomolar concentrations [7] [8].
Table 2: Thermal Stabilization by 5-Propynyluridine Modifications
| Oligomer Sequence | Modification | Tm (°C) | ΔTm/Residue | Reference |
|---|---|---|---|---|
| TC-repeat | None | 59.3 | — | [2] |
| TC-repeat | 4AEomU* | 58.1 | -1.2 | [2] |
| TC-repeat | 4AEopU† | 63.5 | +4.2 | [2] |
| 16-mer RNA duplex | paU | — | +1.7 | [8] |
4AEomU: 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine; †4AEopU: 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine
Mechanistic Advancements in Antisense Therapeutics:The integration of 5-propynyluridine into gapmer designs revolutionized RNase H-mediated antisense strategies. Gapmers—chimeric oligonucleotides with central DNA "gaps" flanked by modified "wings"—leverage the propynyl modification’s RNA-binding affinity while maintaining the DNA gap’s ability to recruit RNase H for target cleavage [2]. Critically, 5-propynyluridine modifications in the wing regions enhanced target affinity without impeding RNase H activation, a limitation observed with bulkier 2′-O-methoxyethyl (2′-MOE) groups [2] [8]. For instance, gapmers containing 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (4AEopU) achieved:
Empirical Efficacy in Gene Modulation:Validation of 5-propynyluridine’s impact emerged through studies targeting disease-relevant genes. In seminal work by Wagner et al. (1996), C5-propyne-modified antisense oligonucleotides targeting p34cdc2 kinase and cyclin B1 achieved dose-dependent, sequence-specific inhibition at 50 nM concentrations—50-fold more potent than non-propyne controls [7]. Mismatched controls (4–6 bases) showed no activity, confirming specificity. Notably, p34cdc2 inhibition in normal cells induced G2/M arrest, demonstrating functional utility in dissecting cell-cycle mechanisms. Subsequent designs further exploited the modification’s versatility:
Table 3: Efficacy of 5-Propynyluridine Antisense Oligonucleotides in Gene Silencing
| Target Gene | Biological Role | Modification | Efficacy (IC50) | Key Outcome |
|---|---|---|---|---|
| p34cdc2 kinase | Cell cycle regulator | C5-propyne phosphorothioate | 0.05 µM | G2/M arrest in normal cells [7] |
| Cyclin B1 | Mitotic regulator | C5-propyne phosphorothioate | 0.07 µM | Abrogated mitotic entry [7] |
| KRAS mRNA | Oncogenic signal | 4AEopU gapmer | Not reported | RNase H-mediated cleavage [2] |
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